REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[N:11][C:5]2[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=2[CH:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH:22]=[N:23][CH:24]=[C:25]([C:27]([F:30])([F:29])[F:28])[CH:26]=2)O1.[C:32]([O-:35])([O-])=O.[K+].[K+].CCO[C:41]([CH3:43])=[O:42]>O1CCOCC1.O.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[F:28][C:27]([F:30])([F:29])[C:25]1[CH:26]=[C:21]([C:2]2[CH:12]=[N:11][C:5]3[NH:6][CH2:7][CH2:8][O:9][CH2:10][C:4]=3[CH:3]=2)[CH:22]=[N:23][CH:24]=1.[C:41]([N:23]=[C:32]=[O:35])(=[O:42])[C:43]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:12]=1 |f:2.3.4,8.9.10,11.12|
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(NCCOC2)N=C1
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NC=C(C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon gas is bubbled through the mixture for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (2×25 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=NC1)C1=CC2=C(NCCOC2)N=C1)(F)F.FC(C=1C=C(C=NC1)C1=CC2=C(NCCOC2)N=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mmol | |
AMOUNT: MASS | 96 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 80 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |